molecular formula C16H14ClN3O3 B1622328 N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea CAS No. 680212-00-4

N-(4-chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea

Cat. No.: B1622328
CAS No.: 680212-00-4
M. Wt: 331.75 g/mol
InChI Key: CHZDSUFBHRQSKZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chloro-nitrophenyl group and an indanyl moiety, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 2,3-dihydro-1H-indene-2-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-chloro-3-aminophenyl-N’-(2,3-dihydro-1H-inden-2-yl)urea.

    Substitution: N-(substituted phenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea derivatives.

    Hydrolysis: 4-chloro-3-nitroaniline and 2,3-dihydro-1H-indene-2-isocyanate.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agriculture: The compound could be explored for its potential as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: It may be used in the synthesis of novel polymers or materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro-nitrophenyl group and the indanyl moiety may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-N’-(phenyl)urea
  • N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)thiourea
  • N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)carbamate

Uniqueness

N-(4-chloro-3-nitrophenyl)-N’-(2,3-dihydro-1H-inden-2-yl)urea is unique due to the combination of the chloro-nitrophenyl group and the indanyl moiety This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c17-14-6-5-12(9-15(14)20(22)23)18-16(21)19-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDSUFBHRQSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381432
Record name N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680212-00-4
Record name N-(4-Chloro-3-nitrophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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